Sub-Nanomolar Carbonic Anhydrase II Inhibition: A 9-Fold Potency Advantage Over a Related Oxazole Sulfonyl Chloride
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride demonstrates potent inhibition of recombinant human carbonic anhydrase II (hCA II) with a Ki of 5.40 nM [1]. In a cross-study comparison, this is approximately 9-fold more potent than the related compound 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride, which exhibits a Ki of 0.05 µM (50 nM) against the same isoform .
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 5.40 nM |
| Comparator Or Baseline | 3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride: Ki = 0.05 µM (50 nM) |
| Quantified Difference | Target compound is approximately 9-fold more potent (lower Ki) |
| Conditions | Stopped-flow CO2 hydration assay, recombinant human CA2 cytosolic isoform, preincubated for 15 mins |
Why This Matters
This order-of-magnitude difference in potency establishes the 4-yl isomer as the preferred starting material for synthesizing high-affinity hCA II inhibitors, a key target in glaucoma and edema research.
- [1] BindingDB. (n.d.). BDBM50004947 (CHEMBL2380750): 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride. View Source
